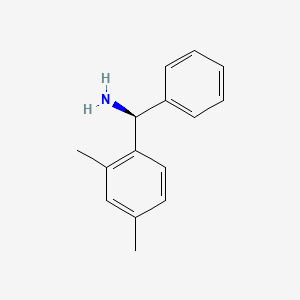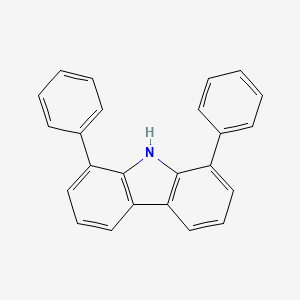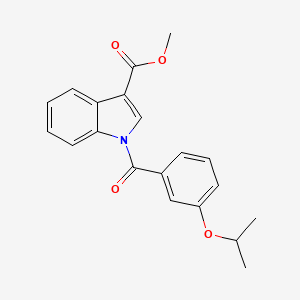![molecular formula C14H20O10 B15062132 [(3S,4R,5S)-3,4,5-triacetyloxy-2-hydroxyoxan-2-yl]methyl acetate](/img/structure/B15062132.png)
[(3S,4R,5S)-3,4,5-triacetyloxy-2-hydroxyoxan-2-yl]methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4,5-Tetra-O-acetyl-L-sorbopyranose is a carbohydrate derivative with the molecular formula C14H20O10 and a molecular weight of 348.30 g/mol . This compound is often used in biochemical research, particularly in the study of proteomics . It is a crystalline solid that is soluble in solvents like acetone, dichloromethane, and toluene .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,4,5-Tetra-O-acetyl-L-sorbopyranose can be synthesized through the acetylation of L-sorbopyranose. The reaction typically involves the use of acetic anhydride and a catalyst such as pyridine. The reaction conditions often include maintaining the temperature at around 0°C to 5°C to control the rate of acetylation and to prevent over-acetylation .
Industrial Production Methods
While specific industrial production methods are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger quantities of acetic anhydride and pyridine, and employing industrial reactors that can maintain the required low temperatures and provide efficient mixing to ensure uniform acetylation.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,4,5-Tetra-O-acetyl-L-sorbopyranose primarily undergoes substitution reactions due to the presence of acetyl groups. These reactions can include:
Hydrolysis: The acetyl groups can be hydrolyzed to yield L-sorbopyranose and acetic acid.
Transesterification: The acetyl groups can be replaced with other ester groups using appropriate alcohols and catalysts.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of water or aqueous acid/base solutions at elevated temperatures.
Transesterification: Requires alcohols and catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: Produces L-sorbopyranose and acetic acid.
Transesterification: Yields various ester derivatives of L-sorbopyranose depending on the alcohol used.
Applications De Recherche Scientifique
1,3,4,5-Tetra-O-acetyl-L-sorbopyranose has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex carbohydrate derivatives.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential role in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and as a reference material in analytical chemistry
Mécanisme D'action
The mechanism of action of 1,3,4,5-Tetra-O-acetyl-L-sorbopyranose primarily involves its ability to undergo hydrolysis and transesterification reactions. These reactions can modify the compound’s structure, thereby influencing its interactions with biological molecules and enzymes. The acetyl groups can be selectively removed or replaced, allowing for the study of different carbohydrate derivatives and their biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4,5-Penta-O-acetyl-L-sorbopyranose: Contains an additional acetyl group, making it more reactive in hydrolysis and transesterification reactions.
1,3,4,5-Tetra-O-benzoyl-L-sorbopyranose: Similar structure but with benzoyl groups instead of acetyl groups, leading to different reactivity and solubility properties.
Uniqueness
1,3,4,5-Tetra-O-acetyl-L-sorbopyranose is unique due to its specific pattern of acetylation, which allows for selective hydrolysis and transesterification reactions. This selective reactivity makes it a valuable compound in the study of carbohydrate chemistry and its applications in various fields .
Propriétés
Formule moléculaire |
C14H20O10 |
|---|---|
Poids moléculaire |
348.30 g/mol |
Nom IUPAC |
[(3S,4R,5S)-3,4,5-triacetyloxy-2-hydroxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C14H20O10/c1-7(15)20-6-14(19)13(24-10(4)18)12(23-9(3)17)11(5-21-14)22-8(2)16/h11-13,19H,5-6H2,1-4H3/t11-,12+,13-,14?/m0/s1 |
Clé InChI |
RNYYDTIQDTUDOI-WJLOJVBCSA-N |
SMILES isomérique |
CC(=O)OCC1([C@H]([C@@H]([C@H](CO1)OC(=O)C)OC(=O)C)OC(=O)C)O |
SMILES canonique |
CC(=O)OCC1(C(C(C(CO1)OC(=O)C)OC(=O)C)OC(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[(E,2S,3R)-1-dimethoxyphosphoryloxy-3-hydroxyoctadec-4-en-2-yl]carbamate](/img/structure/B15062049.png)

![(2S,3R)-2-(2-bromo-4,5-dimethoxyphenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-2,3-dihydro-1H-indole-5-carbonitrile](/img/structure/B15062059.png)
![4'-(4,6-Diphenyl-1,3,5-triazin-2-yl)-[1,1'-biphenyl]-4-amine](/img/structure/B15062072.png)




![Ethyl 13-amino-2,3,5,6,8,9-hexahydrobenzo[b][1,4,7,10]tetraoxacyclododecine-12-carboxylate hydrochloride](/img/structure/B15062109.png)
![(R)-3-(tert-Butyldimethylsiloxy)-4-[3-(trifluoromethyl)phenoxy]-1-butyne](/img/structure/B15062113.png)


![Ethyl 5-[(Diphenylmethylene)amino]-2-pyrimidinecarboxylate](/img/structure/B15062126.png)

